molecular formula C25H24N4O3 B11329308 5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11329308
M. Wt: 428.5 g/mol
InChI Key: BBCQUXOUEVXXFJ-VAWYXSNFSA-N
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Description

5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, an oxazole ring, and a phenylethenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with piperazine to yield 4-[2-(2-methylphenoxy)acetyl]piperazine. The final step involves the cyclization of this intermediate with 2-[(1E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-[(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL)-5-OXOPENTANOIC ACID
  • 2-(1-(4-(2-(4-Chlorophenoxy)acetyl)-piperazin-1-yl)-ethyl)-3-(2-ethoxyphenyl)-3H-quinazolin-4-one

Uniqueness

5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H24N4O3/c1-19-7-5-6-10-22(19)31-18-24(30)28-13-15-29(16-14-28)25-21(17-26)27-23(32-25)12-11-20-8-3-2-4-9-20/h2-12H,13-16,18H2,1H3/b12-11+

InChI Key

BBCQUXOUEVXXFJ-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N

Origin of Product

United States

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